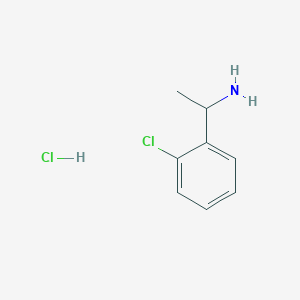
3-(3-氰基苯基)-1-丙烯
描述
Synthesis Analysis
The synthesis of related compounds like 3-Cyanophenyl isocyanate involves various chemical reactions starting with commercially available materials . For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of 3-Cyanophenyl isocyanate, a related compound, has a linear formula of NCC6H4NCO . The molecular weight is 144.13 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the synthesis of related compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
3-Cyanophenyl isocyanate, a related compound, is a slightly yellow solid . It has a melting point of 51-54 °C .科学研究应用
Catalytic Reactions : A study by Dang, Wang, and Wang (2012) used Density Functional Theory (DFT) calculations to explore the metathesis homodimerization of terminal olefins, such as 3-phenyl-1-propene, catalyzed by chelated ruthenium complexes. This research highlights the potential application of 3-(3-Cyanophenyl)-1-propene in catalytic reactions, particularly in the context of homodimerization processes (Dang, Wang, & Wang, 2012).
Polymer Photovoltaic Research : The compound has relevance in polymer-based photovoltaic cells, as discussed by Dang, Hirsch, and Wantz (2011). Their research focused on materials like poly(3-hexylthiophene) (P3HT) and their blends, which are key in the development of bulk-heterojunction structures for solar cells (Dang, Hirsch, & Wantz, 2011).
Chemical Synthesis and Molecular Structure : A study by Gupta et al. (2002) investigated the crystal and molecular structures of mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, closely related to 3-(3-Cyanophenyl)-1-propene. This research provides insights into the structural properties of similar compounds, which could have implications in materials science and chemical synthesis (Gupta et al., 2002).
Synthesis of Photovoltaic Devices : In a study by Popescu et al. (2006), the synthesis and application of derivatives of 3-(3-Cyanophenyl)-1-propene, such as 1-(3-methoxycarbonyl)propyl-1-thienyl-[6,6]-methanofullerene (ThCBM), were explored for use in bulk heterojunction photovoltaic devices. This research demonstrates the compound's potential in the field of renewable energy, particularly in improving solar cell performance (Popescu et al., 2006).
Electrochemical Synthesis Applications : Bringmann and Dinjus (2001) investigated the direct and mediated electrochemical reductive coupling reactions between alkenes and CO2, using compounds like propene as a study case. Their findings suggest potential applications of 3-(3-Cyanophenyl)-1-propene in electrochemical synthesis, particularly in reactions involving carbon dioxide (Bringmann & Dinjus, 2001).
Fluorescence and Optoelectronic Properties : Singh and Kanvah (2000) researched diarylbutadienes, including compounds structurally similar to 3-(3-Cyanophenyl)-1-propene, for their absorption and fluorescence properties. This research may indicate potential applications of the compound in optoelectronic devices due to its fluorescent characteristics (Singh & Kanvah, 2000).
安全和危害
属性
IUPAC Name |
3-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEXDLUJRWJCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599701 | |
| Record name | 3-(Prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-1-propene | |
CAS RN |
61463-62-5 | |
| Record name | 3-(Prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

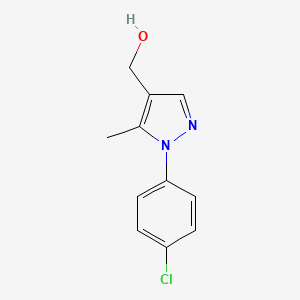
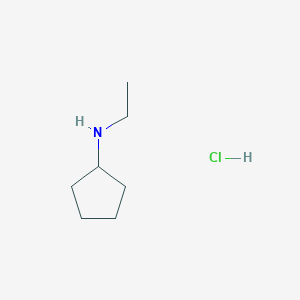
![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)
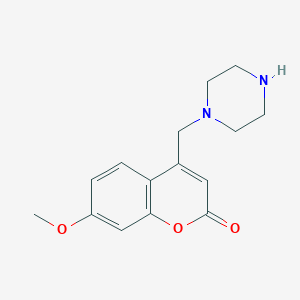
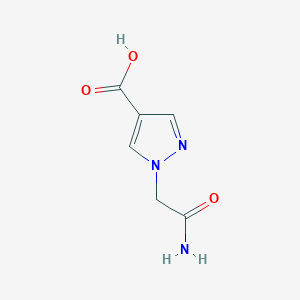
![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
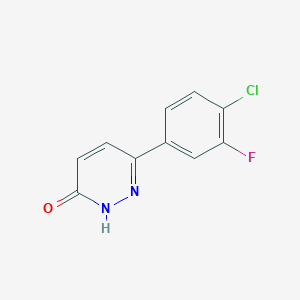
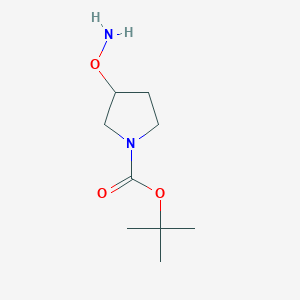

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

